Lithium manganese(III,IV) oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium manganese(III,IV) oxide, also known as lithium manganese oxide, is a compound with the chemical formula LiMn₂O₄. It is a class of electrode material used in the fabrication of lithium-ion batteries. This compound is known for its environmental friendliness, resource abundance, and low biotoxicity . It has a cubic spinel structure and is used as a cathode material in high-performance lithium-ion batteries .

Méthodes De Préparation

Lithium manganese(III,IV) oxide can be synthesized using various methods. One common method involves using manganese dioxide, manganese carbonate, manganese nitrate, or manganese acetate as manganese sources, and lithium hydroxide, lithium carbonate, or lithium nitrate as lithium sources. The raw materials are mixed in a molar ratio of lithium to manganese in the range of 0.45 to 0.5. The mixture is then ball-milled, pressed into blocks, and sintered at temperatures between 600 to 800°C for 36 hours . Another method involves the use of flux, such as LiNO₃, to prepare lithium manganese oxide crystals containing Mn(IV) .

Analyse Des Réactions Chimiques

Lithium manganese(III,IV) oxide undergoes various chemical reactions, including oxidation and reduction. During the charge-discharge cycle in lithium-ion batteries, lithium ions intercalate and de-intercalate from the manganese oxide structure. The compound can also act as a mild oxidizing agent for the production of dopaminequinone . The major products formed from these reactions include lithium ions and manganese ions in different oxidation states .

Applications De Recherche Scientifique

Lithium manganese(III,IV) oxide has a wide range of scientific research applications. It is primarily used as a cathode material in lithium-ion batteries due to its high energy density, long cycle life, and environmental friendliness . The compound’s unique properties make it suitable for use in energy storage devices, catalysis, solar cells, and biosensors .

Mécanisme D'action

The mechanism of action of lithium manganese(III,IV) oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within the manganese oxide structure. The three-dimensional structure of LiMn₂O₄ provides a well-connected framework for the insertion and de-insertion of lithium ions during the charge-discharge cycle . This structural arrangement allows for high rate capability and better thermal stability compared to other materials . surface degradation can occur when the average oxidation state of manganese drops below Mn³.⁵, leading to the formation of Mn(IV) and Mn(II) by the Hunter mechanism .

Comparaison Avec Des Composés Similaires

Lithium manganese(III,IV) oxide is often compared with other similar compounds used as cathode materials in lithium-ion batteries. Some of these compounds include:

- Lithium cobalt(III) oxide (LiCoO₂)

- Lithium nickel manganese cobalt oxide (LiNiMnCoO₂)

- Lithium iron(II) phosphate (LiFePO₄)

- Lithium nickel cobalt aluminum oxide (LiNiCoAlO₂)

- Lithium manganese dioxide (LiMnO₂)

This compound stands out due to its environmental friendliness, resource abundance, and low biotoxicity. It also offers better thermal stability and high rate capability compared to some of the other compounds .

Propriétés

Formule moléculaire |

LiMn2O4 |

|---|---|

Poids moléculaire |

180.8 g/mol |

Nom IUPAC |

lithium;dioxomanganese;oxido(oxo)manganese |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

Clé InChI |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[O-][Mn]=O.O=[Mn]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

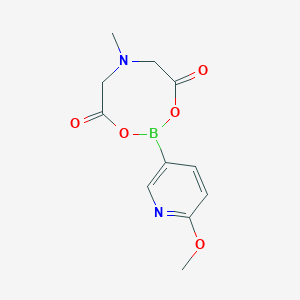

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

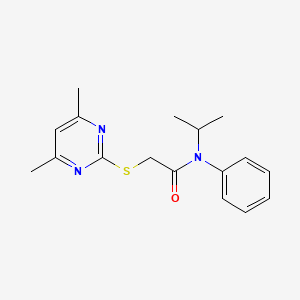

![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

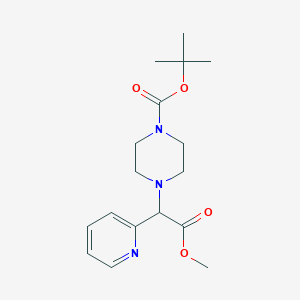

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

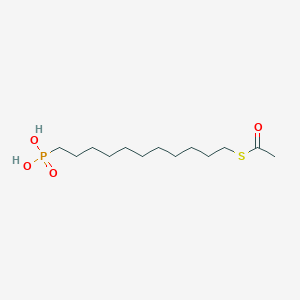

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)